2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride
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Overview
Description
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride is a chemical compound with the molecular formula C10H15BrClNS and a molecular weight of 296.65 g/mol. It is a 2-heteroaryl substituted hexahydro azepine derivative, characterized by the presence of a bromine atom on the thiophene ring and a hexahydro-1H-azepine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent to yield 5-bromothiophene.
Formation of Azepine Ring: The brominated thiophene is then reacted with a suitable amine to form the hexahydro-1H-azepine ring. This step may involve cyclization reactions under specific conditions.
Hydrochloride Formation: The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the thiophene ring or the azepine moiety.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)azepane: A similar compound with a bromine atom on the thiophene ring and an azepane moiety.
2-(5-Chloro-2-thienyl)hexahydro-1H-azepine Hydrochloride: A compound with a chlorine atom instead of bromine on the thiophene ring.
2-(5-Methyl-2-thienyl)hexahydro-1H-azepine Hydrochloride: A compound with a methyl group on the thiophene ring.
Uniqueness
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride is unique due to the presence of the bromine atom on the thiophene ring, which imparts specific chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)azepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS.ClH/c11-10-6-5-9(13-10)8-4-2-1-3-7-12-8;/h5-6,8,12H,1-4,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGNZYZXLPBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(S2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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